Saptomycin D - 137714-91-1

Saptomycin D

Catalog Number: EVT-281805
CAS Number: 137714-91-1
Molecular Formula: C35H37NO9
Molecular Weight: 615.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saptomycin D is a compound with antimicrobial and antitumor activities.
Classification

Saptomycin D is classified as a cyclic lipopeptide antibiotic. This classification is characterized by its cyclic structure and the presence of lipid components, which contribute to its mechanism of action against bacterial cell membranes. The compound is closely related to other lipopeptides such as daptomycin, which has been extensively studied for its therapeutic applications.

Synthesis Analysis

The synthesis of Saptomycin D involves complex methodologies due to its intricate molecular structure. There are several approaches to produce this compound, including:

  1. Total Synthesis: This method involves constructing the molecule from simpler organic compounds through a series of chemical reactions. The total synthesis of daptomycin, a closely related compound, has been achieved using various strategies that include solid-phase peptide synthesis and cyclization techniques. For instance, researchers have utilized solid-phase synthesis with protective groups to assemble the amino acid sequence before cyclization into the final lipopeptide structure .
  2. Biosynthetic Pathway: The natural production of Saptomycin D occurs within Streptomyces roseosporus, where specific gene clusters are responsible for its biosynthesis. This pathway involves nonribosomal peptide synthetases that facilitate the assembly of amino acids into the cyclic structure. Advances in genetic engineering have allowed for modifications and enhanced yields of analogs through manipulation of these biosynthetic genes .
  3. Chemoenzymatic Methods: Recent studies have explored chemoenzymatic routes that combine chemical synthesis with enzymatic transformations to create more complex analogs efficiently. This approach allows for greater flexibility in modifying the compound's structure while maintaining high specificity and yield .
Molecular Structure Analysis

Saptomycin D features a complex cyclic structure characterized by:

  • Cyclic Peptide Backbone: The core structure consists of a series of amino acids linked in a cyclic formation.
  • Lipid Tail: A fatty acid chain is attached to the peptide backbone, which is crucial for its membrane-targeting properties.
  • Nonproteinogenic Amino Acids: The presence of unique amino acids such as kynurenine and 3-methyl glutamic acid contributes to its biological activity and differentiates it from other antibiotics.

The molecular formula and weight provide essential data for understanding its chemical behavior and interactions with biological systems.

Chemical Reactions Analysis

Saptomycin D undergoes several significant chemical reactions that are critical to its function:

  1. Membrane Interaction: The primary reaction involves binding to bacterial membranes, leading to membrane depolarization. This disrupts essential cellular functions such as ion transport and energy production.
  2. Oligomerization: Upon binding to phosphatidylglycerol (a lipid component in bacterial membranes), Saptomycin D can oligomerize, forming complexes that further disrupt membrane integrity .
  3. Inhibition of Cell Wall Synthesis: The compound also interferes with cell wall biosynthesis by interacting with lipid II, a crucial precursor in peptidoglycan synthesis, thereby inhibiting bacterial growth and leading to cell lysis.
Mechanism of Action

The mechanism of action of Saptomycin D is primarily focused on its ability to disrupt bacterial cell membranes:

  • Membrane Depolarization: Saptomycin D binds to the membrane components and induces rapid depolarization, which affects the membrane potential necessary for ATP production and other vital processes.
  • Formation of Pores: Prolonged exposure leads to pore formation within the membrane, resulting in ion leakage and ultimately cell death.
  • Inhibition of Nucleic Acid Synthesis: The disruption caused by Saptomycin D also inhibits DNA and RNA synthesis due to compromised membrane integrity .
Physical and Chemical Properties Analysis

Saptomycin D exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but exhibits limited solubility in water, which affects its formulation for clinical use.
  • Stability: The compound's stability can be influenced by pH and temperature conditions; it tends to degrade under extreme conditions.
  • Molecular Weight: The molecular weight is significant for understanding dosage forms and pharmacokinetics.

These properties are critical when considering formulations for therapeutic applications.

Applications

Saptomycin D has various scientific applications:

  1. Antibiotic Therapy: It is primarily used in treating infections caused by Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
  2. Research Tool: Due to its unique mechanism of action, it serves as a valuable tool in microbiological research aimed at understanding bacterial resistance mechanisms.
  3. Development of Analogues: Ongoing research focuses on synthesizing analogues with improved efficacy or reduced toxicity profiles for clinical use.

The exploration of Saptomycin D continues to reveal potential new applications in both therapeutic contexts and research settings, highlighting its significance in addressing antibiotic resistance challenges in modern medicine.

Biosynthetic Pathways and Genetic Regulation of Saptomycin D

Polyketide Synthase (PKS) Assembly Line in Saptomycin D Biosynthesis

The lipophilic decanoic acid side chain of saptomycin D is synthesized via a dedicated PKS starter module. Unlike typical trans-acyltransferase (AT) PKS systems, saptomycin D utilizes a discrete acyl-CoA ligase (DptE) and acyl carrier protein (ACP, DptF) for fatty acid activation and transfer. DptE activates C10–C13 fatty acids through ATP-dependent adenylation, forming an acyl-adenylate intermediate. This activated fatty acid is subsequently transferred to the 4'-phosphopantetheine (4'-PP) cofactor of DptF, generating an acyl-S-DptF thioester [2] [4].

The loading module of the nonribosomal peptide synthetase (NRPS) then incorporates this fatty acid. The N-terminal condensation (C) domain of DptA (designated as a type CIII domain) catalyzes the formation of an amide bond between the acyl-S-DptF intermediate and the α-amino group of tryptophan (Trp1), priming the NRPS assembly line [2] [10]. This hybrid PKS-NRPS initiation mechanism is critical for saptomycin D’s bioactivity, as variations in fatty acid chain length influence membrane insertion efficiency.

Table 1: Core Enzymatic Components in Saptomycin D Biosynthesis

Enzyme/ComplexDomain OrganizationFunctionSubstrate Specificity
DptEAdenylation domain (A)Activates fatty acids (e.g., decanoic acid)C10–C13 fatty acyl chains
DptFAcyl carrier protein (ACP)Carries activated fatty acid via 4'-PP armAcyl-adenylates from DptE
DptA Module 1CIII-A-TLoads Trp1, condenses with fatty acidL-Trp, acyl-S-DptF
DptBC Module 2C-A-T-E1Incorporates d-Asn2; epimerizes L-AsnL-Asn → d-Asn
DptD Module 12C-A3mGlu-TActivates and loads 3-methylglutamate (3mGlu12)α-Ketoglutarate (modified)
DptIMethyltransferaseMethylates α-ketoglutarate to 3-methyl-2-oxoglutarateα-Ketoglutarate, SAM

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Structural Elaboration

Saptomycin D’s cyclic tridecapeptide core is assembled by a multimodular NRPS complex comprising three giant polypeptides: DptA (4 modules), DptBC (6 modules), and DptD (3 modules). Each module minimally contains condensation (C), adenylation (A), and thiolation (T) domains, with auxiliary domains enabling structural diversification:

  • Adenylation (A) Domains: Select specific amino acid substrates. For example, the A domain in module 1 activates L-tryptophan (Trp1), while module 12 specifically recognizes 3-methylglutamate (3mGlu12) [2] [4].
  • Epimerization (E) Domains: Catalyze stereochemical inversion at specific residues. Modules incorporating d-Asn2 (module 2), d-Ala8 (module 8), and d-Ser11 (module 11) contain E domains that convert L-amino acids to their D-configured counterparts [2] [10].
  • Cyclization and Release: The terminal thioesterase (TE) domain of DptD catalyzes macrolactonization between Thr4 and Kyn13, releasing the cyclic lipopeptide [2] [9].

Specialized non-proteinogenic amino acids are incorporated via auxiliary enzymes:

  • Ornithine (Orn6): Directly loaded by the A domain of module 6.
  • 3-Methylglutamate (3mGlu12): Synthesized by DptI, which methylates α-ketoglutarate to form 3-methyl-2-oxoglutarate, followed by transamination to yield 3mGlu [1] [4].
  • Kynurenine (Kyn13): Generated by DptJ, a tryptophan-2,3-dioxygenase that oxidizes Trp to Kyn [1] [4].

Regulatory Gene Clusters in Streptomyces spp. for Saptomycin D Production

Saptomycin D biosynthesis is governed by a hierarchical regulatory cascade within the dpt gene cluster (~64 kb). Key regulators include:

  • AtrA: A TetR-family transcriptional activator that directly binds the promoter of dptE (dptEp), upregulating NRPS/PKS expression. Deletion of atrA abolishes saptomycin D production [3].
  • AdpA: A global regulator that activates atrA transcription by binding its promoter (atrAp). ΔadpA mutants exhibit blocked morphological differentiation and null saptomycin D yield [3].
  • ArpA: Represses adpA expression. Deletion of arpA accelerates morphological development and enhances saptomycin D titers by derepressing the AdpA-AtrA axis [3].

This regulatory network integrates with bacterial cell density signaling. γ-butyrolactone autoinducers dissociate ArpA from the adpA promoter, enabling AdpA synthesis and subsequent activation of the dpt cluster [3] [7].

Table 2: Regulatory Genes Controlling Saptomycin D Biosynthesis

Regulatory GeneProtein FamilyFunctionPhenotype of Deletion Mutant
atrATetRBinds dptE promoter; activates NRPS expressionNo saptomycin D production
adpAAraC/XylSActivates atrA transcriptionBald phenotype; no saptomycin D
arpATetRRepresses adpA expressionAccelerated development; ↑ saptomycin D
yycFGTwo-component systemModulates cell envelope homeostasisVariable susceptibility*

Enzymatic Modifications of Anthrapyranone Core Structures

While saptomycin D lacks an anthrapyranone moiety, its structural complexity arises from post-assembly line enzymatic tailoring:

  • 3-Methylglutamate Formation: DptI methylates α-ketoglutarate using S-adenosylmethionine (SAM) as a methyl donor. The resulting 3-methyl-2-oxoglutarate undergoes transamination by a branched-chain aminotransferase (e.g., ilvE homolog) to yield 3mGlu12, which is loaded onto module 12 [1] [4].
  • Kynurenine Biosynthesis: DptJ oxidizes L-tryptophan to N-formylkynurenine, which is deformylated to kynurenine (Kyn13) for incorporation by module 13 [4].
  • N-Methylation: Select residues (e.g., Orn6) may be N-methylated by embedded N-methyltransferase (NMT) domains within NRPS modules, though this modification is not universal in saptomycin analogs [9].

These modifications are evolutionarily conserved. Orthologous genes dptI and dptJ exhibit <53% amino acid identity to counterparts in Saccharomonospora viridis, suggesting ancient origins (>1 billion years) of the saptomycin pathway [1] [4]. Heterologous expression of the dpt cluster in Streptomyces lividans or Pseudomonas putida confirms that all tailoring enzymes are encoded within the cluster [5] [10].

Properties

CAS Number

137714-91-1

Product Name

Saptomycin D

IUPAC Name

[4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate

Molecular Formula

C35H37NO9

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C35H37NO9/c1-9-10-24-35(6,45-24)25-14-22(38)26-16(2)13-21-28(32(26)44-25)31(41)27-20(29(21)39)12-11-19(30(27)40)23-15-34(5,36(7)8)33(17(3)42-23)43-18(4)37/h9-14,17,23-24,33,40H,15H2,1-8H3/b10-9+

InChI Key

SEVRUPDCFLLSBX-MDZDMXLPSA-N

SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O

Solubility

Soluble in DMSO

Synonyms

Saptomycin D;

Canonical SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O

Isomeric SMILES

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O

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